molecular formula C16H21N5O B3017880 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1797975-81-5

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B3017880
CAS No.: 1797975-81-5
M. Wt: 299.378
InChI Key: RCEZFERDMWJXBB-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a urea linkage connected to a dimethylphenyl group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine and a suitable leaving group on the pyrimidine ring.

    Urea Formation: The final step involves the reaction of the dimethylaminopyrimidine intermediate with an isocyanate derivative of the dimethylphenyl group to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, halogenated reagents.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amine derivatives of the urea linkage.

    Substitution: Various substituted pyrimidine and urea derivatives.

Scientific Research Applications

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)thiourea: Similar structure with a thiourea linkage instead of urea.

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)carbamate: Contains a carbamate linkage instead of urea.

    1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)amide: Features an amide linkage instead of urea.

Uniqueness

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZFERDMWJXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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